The compound is classified as an organic heterobicyclic compound due to its dual ring structure containing nitrogen atoms. It is primarily recognized in the field of medicinal chemistry for its potential biological activities .
The synthesis of 1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one typically involves multi-step organic reactions that may include cyclization and acetylation processes. One common method involves the reaction of appropriate precursors under controlled conditions:
Technical parameters such as temperature and reaction time can vary based on specific laboratory protocols but typically range from 50°C to 100°C over several hours .
The molecular structure of 1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one can be represented by its canonical SMILES notation: CC1=NN2C(=C(N=NC2=C1)C(=O)C)C. The compound features:
The InChI key for this compound is PQIOJSDFJAOESL-UHFFFAOYSA-N, which provides a unique identifier for chemical databases .
The compound can undergo various chemical reactions typical for heterocyclic compounds:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its physical properties.
The physical and chemical properties of 1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one include:
Quantitative data on solubility and stability would require experimental determination under controlled laboratory conditions.
Due to its unique structure and potential biological activity, 1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one has several scientific applications:
Pyrazolo[5,1-c][1,2,4]triazines represent a bicyclic heteroaromatic system comprising a pyrazole ring fused to a 1,2,4-triazine moiety at the 5,1-c positions. This fusion creates a planar, electron-deficient scaffold characterized by significant delocalization of π-electrons across both rings. The system exhibits tautomeric versatility, with the triazine ring capable of adopting multiple protonation states that influence electron distribution and dipole moments. The fusion angle and bond lengths within the bicyclic structure (e.g., N1-C8a bond length ~1.35 Å) confer rigidity, which is crucial for molecular recognition in biological targets. The planar geometry facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while the presence of multiple nitrogen atoms (four in the parent system) offers sites for hydrogen bonding and coordination chemistry. This unique topology distinguishes pyrazolo[5,1-c][1,2,4]triazines from monocyclic triazines or other fused systems like pyrazolo[1,5-a]pyrimidines, enabling distinct electronic and steric properties exploitable in drug design [1] [10].
1,2,4-Triazine derivatives have evolved as privileged scaffolds in medicinal chemistry since the mid-20th century, with seminal developments focusing on their diverse bioactivity. Early investigations exploited the triazine ring’s capacity for nucleophilic substitution and metal coordination, leading to antimicrobial and agrochemical agents. The 1990s marked a turning point with the clinical approval of lamotrigine (a 1,2,4-triazine derivative) as an antiepileptic agent targeting voltage-gated sodium channels, validating the scaffold’s central nervous system applicability. Parallel developments included tirapazamine, a 1,2,4-benzotriazine 1,4-dioxide that functions as a hypoxia-selective cytotoxin for anticancer therapy. These successes spurred research into fused triazine systems, culminating in pyrazolo[5,1-c][1,2,4]triazines. The latter gained prominence due to enhanced metabolic stability over monocyclic triazines and improved solubility compared to larger fused systems. Contemporary research focuses on structural diversification at key positions (C3, C4, C7) to modulate pharmacological profiles, with compounds advancing as kinase inhibitors, anticonvulsants, and antitumor agents [3] [4] [10].
The bioactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives is critically modulated by substituents at the C3, C4, and C7 positions. Methyl groups at C4 and C7 (as in 1-(4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one) exert multifaceted effects:
The C3 ethanone group (acetyl) serves as a versatile pharmacophore:
Table 1: Key Identifiers and Physicochemical Properties of 1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one
| Property | Value | Source/Reference |
|---|---|---|
| Systematic Name | 1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one | [1] |
| CAS Registry Number | 175137-64-1 | [5] |
| Molecular Formula | C₉H₁₀N₄O | [1] [5] |
| Molar Mass | 190.20 g/mol | [5] |
| Melting Point | 122–124°C | [5] |
| Canonical SMILES | CC1=NN2C(=C(N=NC2=C1)C(=O)C)C | [1] |
| InChI Key | PQIOJSDFJAOESL-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
CAS No.: 4687-94-9
CAS No.: 3002-52-6
CAS No.: